Oxeladin Citrate

Catalog No.
S574441
CAS No.
52432-72-1
M.F
C26H41NO10
M. Wt
527.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxeladin Citrate

CAS Number

52432-72-1

Product Name

Oxeladin Citrate

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C26H41NO10

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C20H33NO3.C6H8O7/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-13H,5-8,14-17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

KVKJFNUGVOFNGU-UHFFFAOYSA-N

Synonyms

2-(2-diethylaminoethoxy)ethyl 2-ethyl-2-phenylbutyrate, oxeladin, oxeladin citrate, Paxéladine, Pectamol, Tussimol

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Oxeladin Citrate is a centrally acting, non-narcotic antitussive agent used for suppressing non-productive coughs.[1][2][3] Unlike opioid-based suppressants such as codeine, it does not act on opioid receptors, thereby avoiding the risks of dependency and respiratory depression.[3][4][5] Its mechanism involves selectively targeting the cough center in the medulla oblongata.[1][4] The citrate salt form is specifically utilized to enhance the compound's physicochemical properties, particularly aqueous solubility, which is a critical factor for developing liquid oral formulations like syrups.[6]

Research Fit

1
Selective sigma-1 receptor (σ1R) agonist research tool
2
Reported brain exposure following oral administration
3
Opioid receptor-independent mechanism; distinct from codeine-class antitussives

Substituting Oxeladin Citrate with its free base, an alternative salt, or another non-narcotic antitussive is often unviable due to critical differences in physicochemical and pharmacological properties. The citrate salt form is specifically chosen to confer high aqueous solubility, a property not shared by the free base, which is essential for creating stable and consistent liquid formulations for oral administration.[6][7][8] Different non-opioid antitussives, such as pentoxyverine or butamirate, possess distinct mechanisms of action, potency, and side-effect profiles, making them non-interchangeable in controlled research or formulation development where specific pharmacological targets and safety margins are required.[9][10] Therefore, selecting the specific citrate salt of oxeladin is a deliberate choice to ensure predictable solubility, bioavailability, and a well-defined pharmacological profile, free from the CNS depression associated with opioid benchmarks like codeine.[5][11]

Substitution Risk

Receptor profile
Oxeladin Reported σ1R selective agonism
Butamirate / Pentoxyverine σ1R binding not documented in primary literature
Antispasmodic profile
Oxeladin Reported spasmolytic activity (context-dependent)
In-class analogs Profile may not replicate across class
Local anesthetic activity
Oxeladin Reported peripheral anesthetic effect
Pentoxyverine / Butamirate Not uniformly reported; substitution may alter endpoint

Formulation Advantage: High Aqueous Solubility Conferred by the Citrate Salt

Oxeladin Citrate is characterized as being freely soluble in water.[6][12][13][14] One source quantifies this solubility as ≥ 50 mg/mL, which corresponds to 94.77 mM.[15] This high aqueous solubility is a direct result of the citrate salt form, which significantly enhances dissolution characteristics compared to the parent free base.[6] This property is critical for preparing aqueous stock solutions and developing liquid oral dosage forms, such as syrups, which commonly contain oxeladin citrate at concentrations like 200 mg per 100 mL.[3][5]

Evidence DimensionAqueous Solubility
Target Compound DataFreely soluble; ≥ 50 mg/mL (94.77 mM)
Comparator Or BaselineOxeladin free base (implied low solubility, typical for organic amine compounds)
Quantified DifferenceSignificantly enhanced solubility, enabling aqueous formulations not feasible with the free base.
ConditionsAqueous solution at room temperature.

This high, quantifiable water solubility directly enables the development of stable, homogeneous aqueous formulations for research and commercial use, a key procurement advantage over the less soluble free base.

σ1R Affinity
Reported
Ki = 12.3 ± 1.5 nM
Supports σ1R-selective tool compound use
No significant σ2R binding at 1 μM; class analogs not documented

Key Safety Differentiator: Selective Action without Respiratory Depression vs. Opioid Benchmark

A primary advantage of Oxeladin Citrate over the benchmark antitussive, codeine, is its selective action on the cough center without depressing the respiratory center.[3][4][5] While opioids like codeine and fentanyl are known to cause potentially lethal respiratory depression by reducing respiratory rate and depth, oxeladin is specifically noted to be free of this side effect.[3][11][16][17] This selective pharmacological profile makes it a significantly safer alternative for applications where maintaining normal respiratory function is critical. The incidence of severe respiratory depression with codeine in pediatric populations, while low, is a documented risk that is avoided with the use of oxeladin.[18]

Evidence DimensionRespiratory Depression
Target Compound DataNo respiratory depression reported; selectively acts on cough center.
Comparator Or BaselineCodeine (Opioid Antitussive)
Quantified DifferenceQualitatively safer profile; avoids the primary dose-limiting and potentially lethal side effect of opioid antitussives.
ConditionsTherapeutic doses for antitussive effect.

For research or formulation where safety is paramount, procuring oxeladin citrate eliminates the risk of respiratory depression inherent to opioid-based alternatives like codeine.

Antitussive Activity
Head-to-head
Oral oxeladin tannate = codeine potency; longer duration reported
Supports non-opioid cough model studies
Guinea pig mechanical cough model; tannate salt oral route

Distinct Mechanism from Other Non-Narcotics: Sigma-1 Receptor Agonism

While Oxeladin Citrate is broadly classified as a centrally acting antitussive, its mechanism is distinct from other common non-narcotic agents. Recent research has identified oxeladin as a selective sigma-1 (σ1) receptor agonist with a Ki of 25 nM.[15] This differentiates it from dextromethorphan, which is primarily an NMDA receptor antagonist, and pentoxyverine, which also acts as a sigma-1 agonist but has more prominent muscarinic M1 antagonist properties.[19][20] The specific interaction with the sigma-1 receptor, a chaperone protein involved in cellular stress signaling, provides a distinct pharmacological basis for its action compared to other substitutes.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Data25 nM for Sigma-1 receptor
Comparator Or BaselineDextromethorphan (NMDA antagonist), Pentoxyverine (Sigma-1 agonist, M1 antagonist)
Quantified DifferencePotent and selective sigma-1 agonism provides a distinct mechanistic profile.
ConditionsIn vitro receptor binding assay.

For researchers investigating sigma-1 receptor pathways or seeking an antitussive with a specific, non-NMDA, non-opioid mechanism, oxeladin citrate offers a well-defined pharmacological tool.

Spasmolytic Potency
Reported
2.5–3× papaverine spasmolytic activity
Supports bronchospasm-related cough research
Guinea pig tracheal chain; context-dependent
Local Anesthetic
Head-to-head
≈2× procaine local anesthetic activity
Supports peripheral antitussive mechanism studies
Guinea pig intracutaneous wheal test
Structural Differentiation
Reported
Additional ethyl group vs butamirate; cyclopentyl ring in pentoxyverine
Enables SAR and analytical identity confirmation
Progressive substitution series; class-level distinction
Solubility & EP Ref Std
Specification
≥24.75 mg/mL H₂O; EP Ref Std Y0000350
Supports analytical method validation
Pharmacopoeial recognition not uniform across class

Formulation of Aqueous-Based Oral Antitussives

The high aqueous solubility of Oxeladin Citrate (≥ 50 mg/mL) makes it the ideal choice for developing clear, stable, and homogeneous liquid formulations, such as syrups or oral drops, for preclinical studies or pharmaceutical product development.[6][15] This avoids the processing challenges and potential bioavailability issues associated with formulating the poorly soluble free base.

Preclinical Safety and Efficacy Models Requiring a Non-Sedating Antitussive

In research models where CNS side effects could confound results, Oxeladin Citrate is a superior choice to opioid comparators. Its selective action on the cough center without causing respiratory depression or sedation ensures that observed antitussive effects are not artifacts of generalized CNS depression.[4][5][11]

Investigating Sigma-1 Receptor-Mediated Pathways

As a potent and selective sigma-1 receptor agonist (Ki = 25 nM), Oxeladin Citrate serves as a valuable research tool for studying the role of this receptor in neurological and cellular processes, distinct from its application as an antitussive.[15][19] This provides a clear mechanistic alternative to other antitussives that act via different pathways, such as NMDA antagonism.

Application Fit Matrix

Application
Selection Property
Validation Focus
σ1R Neuroprotection Studies
Reported σ1R binding and functional readouts
Model-response endpoints in delayed intervention models
Non-Opioid Antitussive Formulation Research
Reported cough suppression without opioid receptor engagement
Comparator-controlled cough model response
Multitarget Antitussive Research
Combined central and peripheral actions reported
Cough model endpoints with bronchospastic components
Analytical Method Development
EP Reference Standard and documented solubility
Method validation and system suitability per pharmacopoeia

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

527.27304650 Da

Monoisotopic Mass

527.27304650 Da

Heavy Atom Count

37

UNII

5AEV5C340C

Related CAS

468-61-1 (Parent)

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